molecular formula C10H16N2 B14682415 Pyrazine, 2-methyl-3-(3-methylbutyl)- CAS No. 32737-06-7

Pyrazine, 2-methyl-3-(3-methylbutyl)-

Cat. No.: B14682415
CAS No.: 32737-06-7
M. Wt: 164.25 g/mol
InChI Key: DFLVTNJDHBTOSQ-UHFFFAOYSA-N
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Description

Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)- (CAS 18433-98-2) is an alkyl-substituted pyrazine derivative with the molecular formula C₁₁H₁₈N₂ and a molecular weight of 178.28 g/mol . It features a pyrazine ring substituted with methyl groups at positions 2 and 5 and a branched 3-methylbutyl chain at position 3. This compound is notable for its role in flavor chemistry and ecological interactions:

  • Flavor Contributions: Found in fermented soybean paste, crab-like flavoring bases, and baked foods, it imparts nutty, roasted, and meaty aromas .
  • Semiochemical Activity: Structurally similar pyrazines act as insect pheromones or orchid attractants. For example, 2-hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine is a sex pheromone mimic in orchid pollination .
  • Synthesis: Produced via Maillard reactions during thermal processing or microbial fermentation (e.g., Bacillus subtilis) .

Properties

CAS No.

32737-06-7

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2-methyl-3-(3-methylbutyl)pyrazine

InChI

InChI=1S/C10H16N2/c1-8(2)4-5-10-9(3)11-6-7-12-10/h6-8H,4-5H2,1-3H3

InChI Key

DFLVTNJDHBTOSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1CCC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction, which involves the reaction of an alkyl-zinc reagent with a pyrazine derivative . This method is often preferred due to its efficiency and high yield.

Industrial Production Methods: In industrial settings, the production of pyrazine, 2-methyl-3-(3-methylbutyl)- typically involves large-scale chemical synthesis using similar alkylation techniques. The process may include the use of Grignard reagents followed by the addition of zinc bromide to form the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyrazine, 2-methyl-3-(3-methylbutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazine compounds.

Scientific Research Applications

Pyrazine, 2,5-dimethyl-3-(3-methylbutyl)-, also known as 2-isopentyl-3,6-dimethylpyrazine, is a pyrazine derivative with the molecular formula C11H18N2C_{11}H_{18}N_2 and a molecular weight of 178.2740 . It has been identified as a key aroma compound in various food products and has shown potential applications in chemical synthesis and semiochemical studies .

Applications in Flavoring

  • Aroma Component: 2,5-dimethyl-3-(3-methylbutyl)-pyrazine is a significant aroma-active compound in pea proteins, contributing to their characteristic flavor . It is found consistently across different pea protein samples .
  • Flavoring Agent: Pyrazines, in general, are used as flavoring agents . For example, 2-ethyl-3-(methylthio)pyrazine is used as a flavoring agent with a meaty odor .

Applications in Chemical Synthesis

  • Total Synthesis: Pyrazines serve as platforms for total synthesis in medicinal chemistry . For instance, 2,3-dimethylpyrazine can be transformed into arylated pyrazine, which can be further elaborated to botryllazine A .
  • Synthesis Optimization: Studies have explored the optimal synthesis of substituted and branched pyrazines, including 2,5-dimethyl-3-(2-methylbutyl) pyrazine and 2,5-dimethyl-3-(3-methylbutyl) pyrazine . Adjusting reaction temperatures and C:N mole ratios can increase the yield of pyrazines .

Applications as a Semiochemical

  • Attractant for Wasps: 3-(3-methylbutyl)-2,5-dimethylpyrazine is attractive to male Catocheilus wasps . It is one of the key compounds that attract these wasps, suggesting its role as a semiochemical .
  • Field Bioassays: Field bioassays have confirmed the attractiveness of 3-(3-methylbutyl)-2,5-dimethylpyrazine to male Catocheilus wasps as a single compound .

Mechanism of Action

The mechanism of action of pyrazine, 2-methyl-3-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes. For instance, it may inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA replication and transcription . These interactions result in the compound’s antimicrobial, antifungal, and anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazines

Substituent Position and Chain Length Effects

2,5-Dimethylpyrazine
  • Structure : Simplest analogue with methyl groups at positions 2 and 4.
  • Properties : Lower molecular weight (122.17 g/mol) and higher volatility. Imparts roasted peanut and popcorn flavors .
  • Applications : Common in thermally processed foods but lacks the complexity of longer alkyl chains .
3-Ethyl-2,5-Dimethylpyrazine
  • Structure : Ethyl group at position 3 instead of 3-methylbutyl.
  • Properties: Increased hydrophobicity compared to 2,5-dimethylpyrazine. Contributes to smoky and earthy notes in fermented products .
  • Key Difference : Shorter alkyl chain reduces lingering aroma compared to the target compound .
2,3-Dimethyl-5-(2-Methylpropyl)Pyrazine
  • Structure : Methyl groups at positions 2 and 3; 2-methylpropyl (isobutyl) at position 5.
  • Biological Role : A trail pheromone in Eutetramorium mocquerysi ants. The specific substituent position (isobutyl at position 5) is critical for bioactivity, unlike the target compound’s 3-methylbutyl chain at position 3 .

Functional Group Modifications

2-Hydroxymethyl-3-(3-Methylbutyl)-5-Methylpyrazine
  • Structure : Hydroxymethyl group at position 2 and methyl at position 5.
  • Role : Sex pheromone mimic in Drakaea livida orchids, attracting thynnine wasps. The hydroxymethyl group enhances solubility and interaction with insect receptors compared to purely alkyl-substituted pyrazines .
2-Methyl-3-(2-Methylpropyl)Pyrazine
  • Structure : Isobutyl group at position 3.
  • Aroma Profile: Imparts fried peanut and roasted potato notes in baked foods. The shorter branching (isobutyl vs. 3-methylbutyl) reduces the compound’s retention time in flavor release .

Data Table: Key Pyrazines and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Occurrence/Source Functional Role
2,5-Dimethyl-3-(3-methylbutyl)pyrazine C₁₁H₁₈N₂ 178.28 18433-98-2 Fermented soybean paste, baked foods Nutty, roasted aroma; flavor enhancer
2,5-Dimethylpyrazine C₆H₈N₂ 122.17 123-32-0 Maillard reaction products Roasted peanut aroma
3-Ethyl-2,5-dimethylpyrazine C₈H₁₂N₂ 136.20 13925-00-3 Fermented meats, cheeses Smoky, earthy notes
2,3-Dimethyl-5-(2-methylpropyl)pyrazine C₁₀H₁₆N₂ 164.25 N/A Ant trail pheromone Recruitment behavior in ants
2-Hydroxymethyl-3-(3-methylbutyl)-5-methylpyrazine C₁₁H₁₈N₂O 206.27 N/A Orchid flowers Insect attractant

Q & A

Basic Research Questions

Q. What experimental methods are effective for synthesizing 2-methyl-3-(3-methylbutyl)pyrazine in food matrices?

  • Methodological Answer : Synthesis can be achieved via the Maillard reaction, where reducing sugars and amino acids react under controlled thermal conditions. For example, light roasting of coffee beans (140–160°C) promotes pyrazine formation, while higher temperatures (>190°C) degrade these compounds into melanoidins . Adjusting pH (6–8) and moisture content (10–15%) optimizes yield. Gas chromatography-mass spectrometry (GC-MS) is recommended for tracking pyrazine evolution during thermal processing .

Q. How can GC-MS be optimized to quantify 2-methyl-3-(3-methylbutyl)pyrazine in complex mixtures?

  • Methodological Answer : Use a polar capillary column (e.g., DB-WAX) with a temperature gradient (40°C to 250°C at 5°C/min). Electron ionization (70 eV) and selected ion monitoring (SIM) for m/z 122 (molecular ion) and 81 (base peak) enhance specificity. Internal standards like 2,3,5-trimethylpyrazine improve quantification accuracy. Solid-phase microextraction (SPME) is preferred for volatile isolation in coffee or fermented products .

Q. What role does 2-methyl-3-(3-methylbutyl)pyrazine play in flavor profiles?

  • Methodological Answer : In tobacco and coffee, it contributes "nutty," "roasted," or "burnt" notes. Sensory evaluation paired with GC-olfactometry identifies odor-active compounds. For example, in Liberica coffee, this pyrazine’s concentration correlates with light roast intensities (p<0.05), but diminishes in darker roasts due to melanoidin formation .

Advanced Research Questions

Q. How can 2-methyl-3-(3-methylbutyl)pyrazine be integrated into conductive coordination polymers for spintronics?

  • Methodological Answer : The pyrazine ligand facilitates electron delocalization in metal-organic frameworks (MOFs). For instance, Cr(II)-pyrazine complexes undergo redox-driven electron transfer, yielding Cr(III) nodes with reduced pyrazine bridges. Magnetic susceptibility measurements (SQUID) reveal ferrimagnetic ordering below 55 K. Density functional theory (DFT) models the ligand’s electron density distribution to predict conductivity .

Q. What experimental designs resolve contradictions in pyrazine formation pathways under varying cysteine concentrations?

  • Methodological Answer : Competitive reactions between cysteine and pyrazine precursors (e.g., dicarbonyls) can be studied via time-resolved LC-MS/MS. In Maillard reaction models, cysteine (0.1–1.0 mM) scavenges α-dicarbonyl intermediates, reducing pyrazine yields by 90% (p<0.01). Isotopic labeling (e.g., ¹³C-glucose) tracks precursor flux to distinguish between Strecker degradation and alternative pathways .

Q. How do microbial communities influence 2-methyl-3-(3-methylbutyl)pyrazine production during fermentation?

  • Methodological Answer : Metagenomic sequencing (16S rRNA) and metabolomics (UHPLC-QTOF-MS) link microbial taxa (e.g., Bacillus spp.) to pyrazine synthesis in fermented foods. Redundancy analysis (RDA) of OTUs and volatile profiles identifies key microbial contributors. For example, Lactobacillus dominance correlates with pyrazine suppression due to pH-driven Maillard inhibition .

Q. What computational approaches predict the electronic properties of pyrazine-metal complexes?

  • Methodological Answer : Hybrid DFT (e.g., B3LYP/6-311++G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. For Cr(II)-pyrazine polymers, electron localization function (ELF) maps show ligand-centered electron density, aligning with experimental conductivity (10⁻³ S/cm). Spin-polarized band structures explain magnetic coupling mechanisms .

Data Contradiction Analysis

  • Thermal Stability vs. Inhibition : While pyrazines form optimally at 140–160°C in coffee , additives like soybean paste ( ) or cysteine ( ) suppress their formation via competitive binding or pH shifts. Researchers must standardize matrices (e.g., protein content) to isolate thermal vs. inhibitory effects.

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